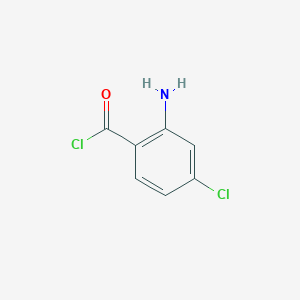

2-Amino-4-chlorobenzoyl chloride

Übersicht

Beschreibung

2-Amino-4-chlorobenzoyl chloride is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the 2-position and a chlorine atom at the 4-position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-4-chlorobenzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Amino-4-chlorobenzoic acid+SOCl2→2-Amino-4-chlorobenzoyl chloride+SO2+HCl

This method typically requires an inert atmosphere and careful control of temperature to ensure the complete conversion of the acid to the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-chlorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Acylation: It can be used to acylate amines, alcohols, and other nucleophiles, forming corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-amino-4-chlorobenzoic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane, chloroform, or tetrahydrofuran.

Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Acid Derivatives: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-4-chlorobenzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in acylation reactions, which are fundamental in drug development.

Key Applications:

- Synthesis of Antimicrobial Agents: It has been utilized in the synthesis of novel antimicrobial agents by modifying the benzoyl moiety to enhance biological activity.

- Anticancer Compounds: Research indicates that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines, making them potential candidates for anticancer drug development .

Organic Synthesis

The compound is widely used as a reagent in organic synthesis due to its ability to introduce the 2-amino-4-chlorobenzoyl group into various substrates.

Applications in Synthesis:

- Building Block for Complex Molecules: It acts as a versatile building block for synthesizing complex organic molecules, including heterocycles and biologically active compounds.

- Acylation Reactions: The compound is effectively used in acylation reactions, facilitating the introduction of acyl groups into aromatic systems, which is essential for creating diverse chemical libraries .

Materials Science

In materials science, this compound has applications in the development of advanced materials with specific functionalities.

Key Uses:

- Polymer Chemistry: It has been employed in the modification of polymers, enhancing their properties such as thermal stability and mechanical strength through the introduction of chlorobenzoyl groups .

- Coatings and Adhesives: The compound can be used to formulate specialty coatings and adhesives that require specific adhesion properties and resistance to environmental factors.

Comprehensive Data Table

| Application Area | Specific Use | Example Compounds/Processes |

|---|---|---|

| Medicinal Chemistry | Synthesis of antimicrobial agents | Modified benzoyl derivatives |

| Development of anticancer compounds | Cytotoxic derivatives | |

| Organic Synthesis | Building block for complex molecules | Heterocycles, biologically active compounds |

| Acylation reactions | Aromatic acylation | |

| Materials Science | Polymer modification | Enhanced thermal stability polymers |

| Specialty coatings and adhesives | Chlorobenzoyl-based formulations |

Case Studies

-

Synthesis of Antimicrobial Agents:

A study demonstrated the use of this compound in synthesizing a series of novel antimicrobial agents that showed significant activity against Gram-positive bacteria. The modifications made to the benzoyl moiety were critical in enhancing efficacy. -

Development of Anticancer Compounds:

Research published in a peer-reviewed journal highlighted the cytotoxic effects of synthesized derivatives from this compound on various cancer cell lines. The study emphasized structure-activity relationships, providing insights into how modifications influence biological activity. -

Polymer Chemistry Innovations:

A recent innovation involved using this compound to create a new class of thermally stable polymers. These polymers exhibited improved mechanical properties and resistance to environmental degradation compared to traditional materials.

Wirkmechanismus

The mechanism of action of 2-Amino-4-chlorobenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to introduce the 2-amino-4-chlorobenzoyl moiety into complex molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-chlorobenzoic acid: The parent acid from which 2-Amino-4-chlorobenzoyl chloride is derived.

4-Chlorobenzoyl chloride: Lacks the amino group at the 2-position.

2-Amino-5-chlorobenzoyl chloride: Similar structure but with the chlorine atom at the 5-position.

Uniqueness

This compound is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which imparts distinct reactivity and properties

Biologische Aktivität

2-Amino-4-chlorobenzoyl chloride (C7H5Cl2NO) is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, toxicity, and mechanisms of action of this compound, drawing from diverse sources and research findings.

This compound is an acyl chloride derivative of 4-chlorobenzoic acid. Its structure includes an amino group and a chlorine atom, which contribute to its reactivity and biological properties. The compound is known for its role in organic synthesis, particularly in the formation of various derivatives used in medicinal chemistry.

Biological Activity

The biological activity of this compound has been investigated through various studies, focusing on its effects on different biological systems.

Toxicological Studies

A significant body of research has explored the toxicological implications of this compound. In animal studies, particularly with rats, exposure to this compound has led to several adverse effects:

- Carcinogenic Potential : A chronic bioassay revealed that high doses resulted in a significant increase in squamous cell papilloma and carcinoma in the forestomach of male rats. Specifically, at doses of 3200 ppm and 8000 ppm, the incidence of these tumors was markedly higher compared to controls, indicating a potential carcinogenic risk associated with this compound .

- Hematological Effects : Chronic exposure was also linked to decreased erythrocyte counts and hemoglobin levels, suggesting erythrocyte toxicity . Additionally, methaemoglobin concentrations were found to be elevated, indicating oxidative stress or damage to red blood cells.

The mechanisms through which this compound exerts its biological effects are complex and involve several pathways:

- Genotoxicity : In vitro studies have shown that this compound can induce chromosomal aberrations in mammalian cells. For instance, experiments conducted on Chinese hamster lung cells demonstrated significant chromosomal damage both with and without metabolic activation .

- Receptor Interaction : Recent research has indicated that derivatives of this compound may act as allosteric enhancers for adenosine receptors. This suggests potential therapeutic applications in modulating receptor activity .

Case Studies

Several case studies have highlighted the implications of this compound in various biological contexts:

- Chronic Toxicity in Rats : A study by Yamazaki et al. (2009) reported that long-term exposure led to significant lesions in the forestomach and urinary bladder of rats. This study emphasized the need for careful handling and risk assessment when working with this compound .

- In Vitro Toxicity Assessments : Research involving human cell lines has shown that this compound can affect cellular viability and induce apoptosis at certain concentrations, further underscoring its potential toxicity .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-amino-4-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMQTZLWNGNMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.